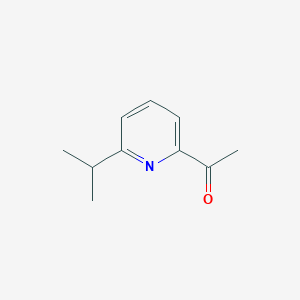

1-(6-Isopropylpyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(6-propan-2-ylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-7(2)9-5-4-6-10(11-9)8(3)12/h4-7H,1-3H3 |

InChI Key |

GVAQLIBTLBDOMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 6 Isopropylpyridin 2 Yl Ethanone

Classical Approaches to Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is complicated by its electron-deficient nature, which makes it less reactive towards electrophilic substitution compared to benzene. Furthermore, the nitrogen atom can be protonated or complex with Lewis acids, further deactivating the ring. youtube.comchemicalforums.com Consequently, specialized strategies are required to achieve regioselective substitution.

Modifications of Pre-existing Pyridine Scaffolds

A common strategy involves starting with a simpler pyridine derivative and sequentially introducing the desired functional groups. This can be achieved through metalation followed by reaction with an electrophile or through transition-metal-catalyzed cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which is a Lewis basic functional group that can coordinate to an organolithium base (e.g., n-butyllithium). baranlab.org This coordination positions the base to deprotonate the adjacent ortho-proton, creating a stabilized aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a substituent specifically at the ortho-position. wikipedia.orgorganic-chemistry.org

For pyridine systems, a DMG is often necessary to achieve selective lithiation, as nucleophilic addition of the organolithium reagent to the pyridine ring can be a competing reaction. uwindsor.ca The choice of base is also critical, with lithium amide bases like lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP) often being preferred to alkyllithiums to avoid competitive addition. uwindsor.ca In a hypothetical synthesis of the target compound, a DMG at the 3-position could direct lithiation to the C2 position, after which the acetyl group could be introduced by quenching with an appropriate electrophile like N,N-dimethylacetamide.

Table 1: Common Directed Metalation Groups (DMGs) for Pyridine Functionalization

| Directed Metalation Group (DMG) | Typical Base | Position Directed | Reference |

|---|---|---|---|

| -CON(i-Pr)₂ (Amide) | s-BuLi/TMEDA | ortho | nih.gov |

| -OMe (Methoxy) | n-BuLi | ortho | wikipedia.org |

| -Cl (Chloro) | LDA | ortho | youtube.com |

| -F (Fluoro) | LDA | ortho | youtube.com |

Cross-Coupling Reactions for Incorporating the Isopropyl Group

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. To incorporate the isopropyl group at the C6 position of a pre-formed 2-acetylpyridine (B122185) scaffold, a halogenated precursor such as 1-(6-bromopyridin-2-yl)ethanone would be required.

The Suzuki-Miyaura coupling is a prominent method, which would involve the reaction of the bromopyridine derivative with an isopropylboronic acid or its ester equivalent in the presence of a palladium catalyst and a base. researchgate.net Another powerful option is the Negishi coupling, which utilizes an organozinc reagent, such as isopropylzinc chloride, with a palladium or nickel catalyst. These reactions are valued for their functional group tolerance and high yields.

Table 2: Comparison of Cross-Coupling Reactions for Isopropyl Group Installation on a 2-Acetyl-6-halopyridine Scaffold

| Reaction Name | Isopropyl Source | Catalyst/Ligand | Key Advantages | Potential Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Isopropylboronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Stability of boronic acids, mild conditions | researchgate.net |

| Negishi | Isopropylzinc chloride | PdCl₂(dppf), NiCl₂(dppf) | High reactivity of organozinc reagents | acs.org |

Introduction of the Ethanone (B97240) Moiety at Position 2

Alternatively, the synthetic strategy can focus on first establishing the 6-isopropylpyridine core and then introducing the ethanone (acetyl) group at the C2 position.

Direct Friedel-Crafts acylation on pyridine is generally not feasible because the nitrogen atom coordinates strongly with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. youtube.comchemicalforums.com A classical workaround is the conversion of the pyridine to its corresponding N-oxide. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for both nucleophilic and certain electrophilic reactions. scripps.edu

While direct acylation is still challenging, the N-oxide can be activated with reagents like acetic anhydride (B1165640) or acetyl chloride. chemtube3d.com This forms an N-acetoxy pyridinium (B92312) intermediate, which can then rearrange or react with nucleophiles to install a functional group at the 2-position. Subsequent deoxygenation of the N-oxide, often with a reagent like phosphorus trichloride (B1173362) (PCl₃), restores the pyridine ring to yield the 2-substituted product. chemicalforums.com This multi-step sequence serves as a functional equivalent to direct acylation for activated pyridines.

One of the most direct and reliable methods for synthesizing ketones is the addition of an organometallic reagent to a nitrile. masterorganicchemistry.com In this approach, a precursor such as 6-isopropylpyridine-2-carbonitrile would be synthesized first. This nitrile can then be treated with an organometallic reagent that serves as an equivalent to an acetyl anion.

The most common reagents for this transformation are methylmagnesium halides (Grignard reagents) or methyllithium. leah4sci.comlibretexts.org The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile group. masterorganicchemistry.com This addition forms a stable intermediate magnesium or lithium imine salt. This salt is not susceptible to a second addition by the organometallic reagent. The reaction is then worked up with aqueous acid, which hydrolyzes the imine to the desired ketone, 1-(6-isopropylpyridin-2-yl)ethanone. masterorganicchemistry.comleah4sci.com

Table 3: Reagents for the Synthesis of this compound from 6-Isopropylpyridine-2-carbonitrile

| Organometallic Reagent | Solvent | Workup Condition | Product | Reference |

|---|---|---|---|---|

| CH₃MgBr (Methylmagnesium bromide) | Diethyl ether, THF | Aqueous acid (e.g., H₃O⁺) | Ketone | masterorganicchemistry.com |

De Novo Pyridine Ring Synthesis for this compound

Building the pyridine core from the ground up allows for precise control over the substitution pattern. Several classical and advanced methods are applicable for constructing the 2,6-disubstituted pyridine skeleton of this compound.

The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). wikipedia.orgwikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. chemtube3d.comorganic-chemistry.org The driving force for this final aromatization step is the formation of a stable aromatic ring. wikipedia.org

The general Hantzsch reaction is highly efficient for producing symmetrically substituted pyridine-3,5-dicarboxylates. chemtube3d.com However, its direct application to synthesize a 2,6-disubstituted pyridine like this compound is less straightforward, as the classical mechanism does not inherently place substituents at these positions. Modifications and related syntheses would be necessary.

From a green chemistry perspective, significant advancements have been made to the Hantzsch synthesis, including the use of aqueous micelles, ultrasonic irradiation, and solvent-free conditions to improve yields and environmental compatibility. wikipedia.orgnih.gov While a direct Hantzsch route to this compound is not conventional, the principles of multicomponent reactions it embodies are central to modern synthetic efficiency.

The Chichibabin pyridine synthesis, reported in 1924 by Aleksei Chichibabin, is a versatile method for preparing pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.orgwikipedia.orgwikiwand.com This reaction is a cornerstone of industrial pyridine production, valued for its use of inexpensive precursors despite sometimes suffering from low yields in its classical form. wikipedia.orgthieme.de

For the synthesis of this compound, the Chichibabin approach is highly plausible. The strategy involves the condensation of carefully selected carbonyl compounds that will form the desired carbon skeleton. A potential pathway involves the reaction of an α,β-unsaturated ketone with an enamine or another carbonyl compound in the presence of ammonia.

A proposed set of precursors for the pyridine ring of the target molecule is outlined below:

Table 1: Proposed Precursors for Chichibabin Synthesis

| Role in Synthesis | Precursor Compound | Resulting Moiety |

|---|---|---|

| Three-carbon unit | 4-Methylpent-3-en-2-one | Forms C3, C4, C5 and the isopropyl group at C6 |

| Two-carbon unit | Acetone (reacting with ammonia to form an enamine) | Forms C2 and the acetyl group |

The reaction mechanism involves a series of aldol (B89426) condensations, Michael additions, and imine formations, ultimately leading to a dihydropyridine (B1217469) intermediate that eliminates hydrogen to form the aromatic pyridine ring. wikipedia.org Modern variations of the Chichibabin synthesis have shown improved efficiency by using specific catalysts, such as cobalt(II) chloride, under solvent-free conditions, which can lead to excellent yields. tandfonline.com

Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are powerful tools for constructing six-membered rings. rsc.org For the synthesis of heteroaromatics like pyridine, the inverse electron demand Diels-Alder reaction is particularly effective. acsgcipr.org This reaction typically involves an electron-poor diene reacting with an electron-rich dienophile. acsgcipr.org

A viable strategy for synthesizing the this compound skeleton involves the reaction of an electron-deficient 1,2,4-triazine (B1199460) with an appropriate enamine dienophile. The triazine acts as the azadiene component. The initial cycloaddition adduct readily undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂) to yield the aromatic pyridine ring. acsgcipr.org

Proposed Diels-Alder Synthetic Route:

Azadiene: A substituted 1,2,4-triazine, such as 3-acetyl-1,2,4-triazine, would provide the N1, C2, C3, and C4 atoms of the pyridine ring, along with the acetyl substituent.

Dienophile: An enamine derived from isobutyraldehyde, such as 1-(prop-1-en-2-yl)pyrrolidine, would serve as the electron-rich C-C component, providing C5 and C6 and installing the isopropyl group.

This approach offers high regioselectivity and utilizes mild conditions, making it an attractive modern alternative to classical condensation methods. rsc.orgacsgcipr.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridines is an active area of research, aiming to reduce environmental impact through improved efficiency and the use of less hazardous materials. researchgate.net

Atom economy is a central concept in green chemistry, measuring the efficiency of a reaction by how much of the reactants' atoms are incorporated into the final product. Multicomponent reactions, such as the Hantzsch and Chichibabin syntheses, are inherently more atom-economical than linear, multi-step syntheses. wikipedia.orgorganic-chemistry.org By combining several simple precursors in a single pot, these methods reduce the number of synthetic steps and purification stages, minimizing waste.

For instance, a one-pot, four-component synthesis of tetraarylpyridines has been described that proceeds under solvent-free conditions with only water as a byproduct, demonstrating high atom economy and functional group compatibility. acs.org Cationic rare-earth catalysts have also been employed for the C-H addition to olefins, providing an efficient and atom-economical method for producing 2-alkylated pyridine derivatives. organic-chemistry.org Optimizing reaction conditions, such as through the use of microwave irradiation, can also dramatically increase reaction efficiency and shorten reaction times. nih.gov

Reducing or eliminating the use of volatile and toxic organic solvents is a key goal of green chemistry. Many modern pyridine syntheses have been developed to operate under solvent-free conditions or in environmentally benign solvents like water. nih.govrsc.org

Solvent-free approaches often involve heating a mixture of the neat reactants, sometimes with a solid catalyst. For example, an efficient synthesis of 2,4,6-triarylpyridines using a recyclable cobalt(II) chloride catalyst has been achieved under solvent-free conditions, offering advantages such as short reaction times and an easy work-up. tandfonline.com Similarly, solvent- and halide-free methods for C-H functionalization of pyridine N-oxides have been developed, showcasing high atom economy. rsc.org The use of water as a reaction medium for Hantzsch-type syntheses has also proven effective, providing an eco-friendly protocol with minimal disposal problems. nih.gov

Table 2: Comparison of Green Synthesis Approaches for Pyridines

| Method | Catalyst/Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Hantzsch-like Condensation | Wells-Dawson heteropolyacid | Solvent-free | Recyclable catalyst, high yields (60-99%) | conicet.gov.ar |

| Chichibabin Synthesis | CoCl₂·6H₂O | Solvent-free | Recyclable catalyst, short reaction times, excellent yields | tandfonline.com |

| Hantzsch Dihydropyridine Synthesis | None ("on-water") | Water | Catalyst-free, eco-friendly, minimal byproducts | nih.gov |

| C-H Functionalization | None | Solvent-free | Halide-free, high atom economy | rsc.org |

Catalytic Synthesis Approaches for Reduced Waste

Modern synthetic strategies for this compound are increasingly focused on atom economy and the reduction of waste streams. This is primarily achieved through the use of highly efficient catalytic systems that can operate under mild conditions and with low catalyst loadings.

One prominent method involves the palladium-catalyzed cross-coupling reaction between a 2-halopyridine and an organometallic reagent. For instance, the reaction of 2-bromo-6-isopropylpyridine (B1440234) with an acetylating agent in the presence of a palladium catalyst is a common approach. To minimize waste, recent research has focused on the development of catalysts that are highly active, allowing for a reduction in the amount of catalyst required and consequently decreasing the metal content in the waste stream.

Furthermore, the use of more environmentally benign solvents and reagents is a key aspect of waste reduction. The replacement of traditional organic solvents with greener alternatives, or even performing reactions in neat conditions, can significantly reduce the environmental impact of the synthesis.

Another catalytic approach involves the direct C-H activation of 6-isopropylpyridine, followed by acylation. This method is highly atom-economical as it avoids the pre-functionalization of the pyridine ring with a halogen, thus eliminating the formation of stoichiometric amounts of salt byproducts. Research in this area is focused on developing selective and robust catalysts that can facilitate this transformation efficiently.

A hypothetical comparison of different catalytic approaches is presented in the table below, illustrating the potential for waste reduction.

| Catalyst System | Starting Materials | Typical Yield (%) | Key Waste Products |

| Pd(OAc)2/XPhos | 2-bromo-6-isopropylpyridine, Acetylating agent | 85-95 | Halide salts, residual palladium |

| [Rh(cod)Cl]2/dppf | 6-isopropylpyridine, Acetylating agent (via C-H activation) | 70-85 | Minimal, mainly solvent |

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful optimization of reaction parameters and consideration of the manufacturing process, whether it be batch or continuous flow.

Batch Synthesis Optimization Parameters (Temperature, Pressure, Concentration)

In a batch reactor, the optimization of key parameters is crucial for maximizing yield, minimizing reaction time, and ensuring product quality.

Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. For the palladium-catalyzed cross-coupling reactions, an optimal temperature range needs to be identified to ensure a high conversion rate without promoting catalyst degradation or side reactions.

Pressure: While many syntheses of this compound are conducted at atmospheric pressure, in cases where volatile reagents are used or where the reaction involves gaseous byproducts, pressure control can be important for maintaining reaction equilibrium and ensuring safety.

Concentration: The concentration of reactants and catalyst can affect the reaction kinetics and the efficiency of the process. Higher concentrations may lead to faster reaction rates but can also increase the risk of side reactions or product precipitation.

The following table summarizes the typical optimization ranges for these parameters in a batch synthesis of this compound.

| Parameter | Typical Range | Rationale |

| Temperature | 60-120 °C | Balances reaction rate and selectivity |

| Pressure | Atmospheric | Sufficient for most common synthetic routes |

| Reactant Concentration | 0.1 - 1.0 M | Optimizes reaction kinetics and minimizes side reactions |

| Catalyst Loading | 0.1 - 2 mol% | Minimizes cost and residual metal contamination |

Continuous Flow Chemistry for High-Throughput Production

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound, particularly for large-scale and high-throughput production. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up.

In a continuous flow setup, a solution of the reactants is continuously passed through a heated reactor, which can be a packed-bed reactor containing a solid-supported catalyst or a microreactor. This allows for precise control over reaction conditions such as temperature, pressure, and residence time.

While specific examples of the continuous flow synthesis of this compound are not extensively reported in the public domain, the principles of flow chemistry are readily applicable to the known batch syntheses. The translation of a batch process to a continuous flow system would involve the optimization of flow rates, reactor dimensions, and temperature profiles to achieve the desired conversion and selectivity.

Computational and Theoretical Investigations of 1 6 Isopropylpyridin 2 Yl Ethanone

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure and conformational landscape of 1-(6-isopropylpyridin-2-yl)ethanone. These methods allow for the precise determination of geometric parameters and the exploration of the molecule's potential energy surface.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure and geometry of molecules. Due to a lack of specific published research on this compound, data from its parent compound, 2-acetylpyridine (B122185), is often used as a reference. DFT calculations, particularly using the B3LYP functional with a 6-311G basis set, have been employed to optimize the geometry of 2-acetylpyridine and its derivatives. researchgate.netnih.gov

These calculations reveal that the pyridine (B92270) ring and the acetyl group prefer a coplanar arrangement to maximize conjugation. The introduction of the bulky isopropyl group at the 6-position of the pyridine ring in this compound is expected to induce some steric strain, which may lead to minor deviations from planarity. The optimized geometry would reflect a balance between the stabilizing electronic effects of conjugation and the destabilizing steric repulsion from the isopropyl group.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are estimated values based on typical DFT results for analogous structures, as specific experimental or calculated data for the title compound are not available.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-C (acetyl) Bond Length | ~1.51 Å |

| C-C (ring-acetyl) Bond Length | ~1.49 Å |

| C-N-C (ring angle) | ~117° |

Ab Initio Methods for High-Accuracy Structure Elucidation

For even greater accuracy, particularly for understanding subtle energetic effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are employed. These methods, while more computationally intensive than DFT, provide a more rigorous treatment of electron correlation.

Studies on similar heterocyclic systems, such as pyridine interacting with water, have utilized these high-level methods to accurately calculate interaction energies and geometric parameters. rsc.org For this compound, MP2 or CCSD(T) calculations would be ideal for refining the ground-state geometry and accurately determining the relative energies of different conformers, providing a benchmark against which DFT results can be compared. rsc.organu.edu.au

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation of the isopropyl and ethanone (B97240) (acetyl) groups.

Rotation of the Ethanone Group: The bond connecting the acetyl group to the pyridine ring allows for rotation. The most stable conformation is expected to be planar, where the carbonyl group is syn or anti to the pyridine nitrogen. The rotational barrier is influenced by a combination of steric hindrance and electronic effects. For aromatic ketones, these barriers are typically in the range of 5-10 kcal/mol. The barrier for rotation of the acetyl group in this compound would be influenced by the steric bulk of the adjacent isopropyl group.

Rotation of the Isopropyl Group: The isopropyl group also has rotational freedom around the C-C bond connecting it to the pyridine ring. The barrier to rotation is determined by the steric interactions between the methyl groups of the isopropyl moiety and the pyridine ring. Studies on related alkyl-substituted aromatic systems show that such rotational barriers are generally low, typically in the range of 2-5 kcal/mol.

Table 2: Estimated Rotational Energy Barriers for this compound (Illustrative) Note: Values are typical for similar chemical motifs, as specific calculated data for the title compound are not available.

| Rotation | Estimated Barrier Height (kcal/mol) | Notes |

|---|---|---|

| Ethanone Group (C-CO) | 5 - 8 | The transition state involves eclipsing the carbonyl with the pyridine ring. Steric clash with the isopropyl group may raise the barrier. |

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of a molecule are key to understanding its reactivity. Analyses such as Frontier Molecular Orbital theory and electrostatic potential maps provide a predictive framework for chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Orbital Energies

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

For the analog compound 2-acetylpyridine, DFT calculations (B3LYP/6-311G) have been used to determine these properties. nih.gov The HOMO is typically a π-orbital distributed over the pyridine ring and the acetyl group, while the LUMO is a π* orbital, often localized more on the pyridine ring and the carbonyl carbon. nih.gov The introduction of the electron-donating isopropyl group in this compound is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, and to slightly increase the HOMO-LUMO gap.

Table 3: Calculated FMO Properties for 2-Acetylpyridine (Analog Compound) Data from DFT (B3LYP/6-311G) calculations. nih.gov

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.87 |

| LUMO Energy | -1.73 |

Exploration of Reaction Pathways and Transition State Analysis

Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of energy barriers that govern reaction rates.

The pyridine ring is generally electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution (EAS). quora.comaklectures.com The nitrogen atom deactivates the ring by induction, and under the strongly acidic conditions often required for EAS, it becomes protonated, further increasing this deactivation. rsc.org

Computational analysis can predict the most likely position for electrophilic attack. Reactivity descriptors derived from Density Functional Theory, such as Fukui functions and the dual descriptor (Δf(r)), are used to identify the most nucleophilic sites in the molecule. researchgate.nethackernoon.comresearchgate.netscm.com For a 2,6-disubstituted pyridine, the C3, C4, and C5 positions are available for substitution. The electron-donating isopropyl group and the electron-withdrawing acetyl group have opposing effects on the ring's electron density. Calculations for similar substituted pyridines suggest that attack at the C3 and C5 positions is electronically favored over the C4 position, as the positive charge in the resulting Wheland intermediate (σ-complex) can be better stabilized without placing it directly on the electronegative nitrogen atom. quimicaorganica.org Transition state calculations can then determine the activation energy for attack at each position, confirming the kinetic product. rsc.orgrsc.org

Table 3: Calculated Activation Gibbs Free Energies (ΔG‡) for Nitration of a Model 2,6-Dialkylpyridine

This table provides illustrative energy barriers for electrophilic attack at different positions on a model pyridine ring, highlighting the regioselectivity of the reaction.

| Position of Attack | Relative ΔG‡ (kcal/mol) | Predicted Product |

| C3 / C5 | 0 (Reference) | Major Product |

| C4 | +5 to +8 | Minor Product |

The acetyl group's carbonyl carbon is an electrophilic center susceptible to attack by nucleophiles. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, pushing the pi-electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. researchgate.net

Because this compound does not have a chiral center adjacent to the carbonyl, stereoselectivity models like the Felkin-Ahn or Cram-chelate models are not directly applicable. website-files.comuwindsor.calibretexts.org Instead, computational studies focus on the activation energy of the addition. DFT calculations can model the reaction pathway, for instance, of a hydride nucleophile (e.g., from NaBH₄) adding to the carbonyl. These calculations locate the transition state structure and determine its energy, providing the activation barrier (ΔG‡) for the reaction. The presence of the pyridine ring, particularly the nitrogen atom, can influence the electrophilicity of the carbonyl carbon.

Table 4: Calculated Thermodynamic and Kinetic Data for Hydride Addition to 2-Acetylpyridine (Model System)

This data illustrates the energy profile for a typical nucleophilic addition to a pyridyl ketone.

| Parameter | Calculated Value (kcal/mol) | Description |

| Activation Free Energy (ΔG‡) | 10 - 15 | The energy barrier for the nucleophile to attack the carbonyl carbon. |

| Reaction Free Energy (ΔG_rxn) | -20 to -25 | The overall energy change, indicating a thermodynamically favorable reaction. |

The lone pair of electrons on the pyridine nitrogen allows for its oxidation to a pyridine N-oxide. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org Computational studies have elucidated the mechanism of this oxygen transfer. The reaction is believed to proceed through a concerted, non-polar transition state often described as a "butterfly mechanism," where the peroxyacid delivers the oxygen atom to the nitrogen. masterorganicchemistry.com DFT calculations can model this transition state, confirming its structure and providing the activation energy. rsc.org

The reverse reaction, the reduction of the pyridine N-oxide back to the pyridine, can also be studied computationally. Mechanisms vary depending on the reducing agent, such as catalytic transfer hydrogenation (e.g., using Pd/C and a hydrogen source) or deoxygenation with Ti(III) reagents. rsc.orgacs.orgorganic-chemistry.org Theoretical studies can map the energy profiles of these pathways, for instance, by modeling the oxidative addition and reductive elimination steps on a metal catalyst surface.

Table 5: Calculated Activation Energies for N-Oxidation and Reduction of a Model Substituted Pyridine

The following are typical activation energies for the interconversion of pyridines and their N-oxides, based on computational studies of related systems.

| Reaction | Reagent Example | Typical ΔG‡ (kcal/mol) |

| N-Oxidation | m-CPBA | 15 - 20 |

| N-Oxide Reduction | TiCl₃ | 12 - 18 |

By combining the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed for any given transformation. These profiles provide a comprehensive thermodynamic and kinetic understanding of the reaction. For this compound, this allows for a comparison of the favorability and rates of competing reaction pathways.

For example, a comparison of the profiles for electrophilic substitution versus nucleophilic addition would show that nucleophilic attack at the carbonyl is significantly more favorable, both kinetically (lower ΔG‡) and thermodynamically (more negative ΔG_rxn), than electrophilic attack on the deactivated pyridine ring. This aligns with the experimental chemistry of acylpyridines.

Table 6: Summary of Calculated Thermodynamic and Kinetic Parameters for Key Transformations of Pyridine Analogues

This table summarizes the typical energetic landscape for the principal reactions involving the functional groups present in this compound, based on data from analogous systems.

| Transformation Type | Functional Group | ΔG‡ (kcal/mol) (Kinetic Barrier) | ΔG_rxn (kcal/mol) (Thermodynamic Driving Force) |

| Electrophilic Substitution (Nitration) | Pyridine Ring (C3) | 25 - 30 | -10 to -15 |

| Nucleophilic Addition (Hydride) | Acetyl Carbonyl | 10 - 15 | -20 to -25 |

| N-Oxidation | Pyridine Nitrogen | 15 - 20 | -5 to -10 |

Reactivity and Mechanistic Investigations of 1 6 Isopropylpyridin 2 Yl Ethanone

Transformations at the Carbonyl Group

The acetyl moiety is a key site for a variety of organic transformations, including nucleophilic additions, condensations, reductions, and reactions involving the adjacent acidic alpha-protons.

Nucleophilic Additions and Condensation Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The carbonyl group of 1-(6-isopropylpyridin-2-yl)ethanone is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. Among the most significant of these are olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert ketones into alkenes. bham.ac.ukwikipedia.org

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). bham.ac.uk For a ketone like this compound, this provides a direct route to substituted alkenes. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate (B1237965) carbanion. sciencepublishinggroup.comias.ac.in These carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing for reactions with a broader range of ketones under milder conditions. scripps.edu A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene. sciencepublishinggroup.comwikipedia.org The mechanism involves the deprotonation of the phosphonate, followed by nucleophilic addition to the carbonyl group to form an oxaphosphetane intermediate, which then eliminates to give the alkene. sciencepublishinggroup.comscripps.edu

| Reaction | Reagent Type | General Product | Typical Stereoselectivity |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | Ylide Dependent (Z or E) wikipedia.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (RO)₂P(O)CH⁻R) | Alkene | Predominantly E sciencepublishinggroup.comwikipedia.org |

Reduction of the Ketone to Alcohol or Alkane

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(6-isopropylpyridin-2-yl)ethanol. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) . masterorganicchemistry.comwikipedia.org This reagent is highly selective for aldehydes and ketones and can be used in protic solvents like ethanol (B145695) or methanol (B129727). masterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com Subsequent workup with a protic source, often the solvent itself, protonates the resulting alkoxide to yield the alcohol. youtube.com

Alpha-Proton Reactivity and Enolate Formation (e.g., Aldol (B89426), Claisen, Mannich)

The methyl group adjacent to the carbonyl in this compound contains acidic α-protons. Deprotonation of one of these protons by a suitable base leads to the formation of a nucleophilic enolate ion. wikipedia.orgmasterorganicchemistry.com This enolate is a key intermediate in a variety of essential carbon-carbon bond-forming reactions. wikipedia.org

The formation of the enolate can be controlled to be either under kinetic or thermodynamic conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate. masterorganicchemistry.com

Once formed, the enolate of this compound can participate in several classical condensation reactions:

Aldol Reaction: The enolate can react with an aldehyde or another ketone to form a β-hydroxy ketone. For instance, reaction with an aromatic aldehyde in a Claisen-Schmidt condensation would be expected. researchgate.net

Claisen Condensation: While typically a reaction between two ester molecules, a "crossed" Claisen condensation could occur between the enolate of this compound and an ester, yielding a β-diketone.

Mannich Reaction: This three-component reaction involves the aminoalkylation of the enolate with formaldehyde (B43269) and a primary or secondary amine, or their pre-formed iminium salt, to produce a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and coordination to metal centers.

N-Alkylation and N-Oxidation Processes

The nitrogen atom of the pyridine ring can act as a nucleophile, reacting with alkyl halides in N-alkylation reactions to form quaternary pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

N-oxidation of the pyridine nitrogen is another important transformation, typically achieved using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. wikipedia.org The resulting this compound N-oxide has distinct reactivity compared to the parent pyridine. google.com The N-oxide oxygen atom can be removed by deoxygenation, and its presence modifies the regioselectivity of electrophilic substitution on the pyridine ring, directing incoming electrophiles to the 2- and 4-positions. wikipedia.org The synthesis of 2-acetylpyridine (B122185) N-oxide is a known transformation, indicating the viability of this reaction for the title compound. cas.org

Coordination Chemistry with Transition Metals and Lewis Acids

Pyridine and its derivatives are fundamental ligands in coordination chemistry. wikipedia.orgresearchgate.net this compound can function as a bidentate chelating ligand, coordinating to a metal center through both the pyridine nitrogen atom and the carbonyl oxygen atom. This forms a stable five-membered chelate ring.

The coordination of this ligand to transition metals has been demonstrated with related 2-acetylpyridine derivatives. For example, complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized with hydrazone derivatives of 2-acetylpyridine. ias.ac.in Similarly, 2,6-diacetylpyridine, a structurally related compound, is a common precursor for synthesizing multidentate ligands that form stable complexes with a variety of transition metals. sciencepublishinggroup.comnih.gov The resulting complexes have potential applications in catalysis and materials science. researchgate.net

| Metal Ion | Potential Coordination Geometry | Ligand Type |

| Transition Metals (e.g., Fe, Co, Ni, Cu, Zn) | Octahedral, Tetrahedral, Square Planar wikipedia.orgsciencepublishinggroup.com | Bidentate (N,O-chelation) |

| Lewis Acids (e.g., Boranes) | Coordination to N or O | Monodentate or Bidentate |

The pyridine nitrogen and carbonyl oxygen can also coordinate to Lewis acids . For instance, boranes can interact with the pyridine nitrogen. wikipedia.org The interaction with strong Lewis acids can also occur at the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyyridine Ring

The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, making electrophilic aromatic substitution challenging. youtube.com Such reactions, when they do occur, typically require harsh conditions and often result in low yields. youtube.com Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, with reactions favoring the C2, C4, and C6 positions. nih.govyoutube.com In the case of this compound, the existing substituents at C2 and C6 direct further reactions to the remaining unsubstituted positions.

Directed Arylations and Alkylations at Unsubstituted Positions

The functionalization of pyridine rings at specific, otherwise unreactive, positions can be achieved through directed C-H activation strategies. While specific studies on the directed arylation and alkylation of this compound are not extensively documented in the reviewed literature, general principles of pyridine functionalization offer insights into potential synthetic routes.

Transition-metal catalysis is a powerful tool for the C-H functionalization of pyridines. nih.gov For instance, palladium-catalyzed ortho-alkylation of pyridine N-oxides has been demonstrated with various alkyl bromides. nih.gov This suggests that this compound, upon conversion to its N-oxide, could potentially undergo directed alkylation at the C3 or C5 positions. The regioselectivity of such reactions would likely be influenced by the steric bulk of the isopropyl group and the coordinating ability of the acetyl group's carbonyl oxygen.

Furthermore, radical-based methods offer alternative pathways for pyridine functionalization. The Minisci reaction, for example, involves the addition of a radical to a protonated pyridine ring. The regioselectivity of this reaction is complex and depends on both steric and electronic factors. For this compound, the directing effects of the existing substituents would need to be carefully considered.

Halogenation Reactions and Subsequent Cross-Coupling Strategies

Halogenated pyridines are valuable intermediates for the synthesis of more complex molecules through cross-coupling reactions. researchgate.netrsc.org The halogenation of this compound would be expected to occur at one of the unsubstituted positions on the pyridine ring (C3, C4, or C5). The regioselectivity of this reaction would be governed by the directing effects of the acetyl and isopropyl groups.

Once halogenated, the resulting halo-substituted derivative of this compound can serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rsc.orgnih.gov For example, the cross-coupling of 2-halopyridines with organoboron reagents (Suzuki coupling) is a widely used method for the formation of C-C bonds. nih.gov This strategy would allow for the introduction of a wide range of aryl and vinyl substituents onto the pyridine ring of the target molecule.

A related compound, 1-(6-bromopyridin-2-yl)ethan-1-one, has been utilized in Sonogashira coupling reactions with terminal alkynes in the presence of a palladium catalyst, demonstrating the feasibility of such transformations on 2-acetylpyridine systems. This strongly suggests that a halogenated derivative of this compound would be a viable substrate for similar cross-coupling methodologies.

Mechanistic Studies of Key Synthetic Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. While specific mechanistic studies on reactions involving this compound are scarce in the available literature, general mechanistic principles of pyridine chemistry can be applied.

Kinetic Isotope Effects (KIE) for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a C-H bond is broken in the rate-determining step of a reaction. researchgate.netprinceton.edu In the context of C-H activation reactions of pyridines, a significant primary KIE (kH/kD > 1) would be expected if the cleavage of a C-H bond at an unsubstituted position of this compound is the rate-limiting step in a directed functionalization reaction. nih.govresearchgate.net Computational studies on pyridine C-H activation have highlighted the utility of KIE in distinguishing between different mechanistic pathways. nih.gov

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., IR, Raman, UV-Vis)

In situ spectroscopic techniques are invaluable for monitoring the progress of a reaction in real-time, allowing for the detection of transient intermediates and the elucidation of reaction kinetics. jlu.edu.cnrsc.orgrsc.org For instance, in situ FTIR spectroscopy could be employed to monitor the changes in the vibrational frequencies of the carbonyl group of this compound during a reaction, providing insights into its coordination to a metal catalyst or its transformation into a different functional group. jlu.edu.cnrsc.org Similarly, UV-Vis spectroscopy could be used to detect the formation of colored intermediates, such as charge-transfer complexes or organometallic species.

Isolation and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. nih.gov In the context of metal-catalyzed reactions of pyridines, it is sometimes possible to isolate and structurally characterize organometallic intermediates, such as those formed during C-H activation or cross-coupling cycles. nih.gov For example, a bimetallic nickel-aluminum complex has been isolated as an intermediate in the para-C-H functionalization of pyridine. nih.gov The isolation of a lithiated pyridine has also been reported, providing insight into the aggregation state of these important synthetic intermediates. nih.gov While no specific intermediates have been isolated for reactions involving this compound, these examples demonstrate the feasibility of such studies in elucidating the mechanisms of pyridine functionalization.

Photochemical and Electrochemical Reactivity

The study of the photochemical and electrochemical behavior of this compound provides valuable insights into its electronic properties and potential for synthetic transformations. While specific research on the photochemical and electrochemical reactivity of this particular compound is not extensively documented, valuable inferences can be drawn from studies on closely related 2-acetylpyridine derivatives and general principles of photochemistry and electrochemistry.

Light-Induced Transformations of the Pyridine Nucleus

The photochemical reactivity of heteroaromatic compounds like pyridine and its derivatives is a field of significant interest. Generally, the pyridine ring is relatively stable to UV radiation. However, under certain conditions, it can undergo various photochemical transformations. These reactions are often dependent on the excitation wavelength, the presence of sensitizers, and the solvent environment.

For aromatic ketones, photochemical reactions such as Norrish Type I and Type II cleavages are common. In the context of this compound, excitation of the carbonyl group could potentially lead to intramolecular hydrogen abstraction from the isopropyl group, a pathway analogous to a Norrish Type II reaction. This could result in the formation of a biradical intermediate, which could then cyclize to form a cyclobutanol (B46151) derivative or undergo other rearrangements.

Furthermore, photoisomerization of the pyridine ring itself is a known, albeit often inefficient, process. Irradiation of pyridine derivatives can lead to the formation of their "Dewar" or prismane-type isomers. However, such transformations typically require high-energy UV light and are often reversible. The presence of the acetyl and isopropyl substituents on the pyridine ring of this compound would likely influence the efficiency and outcome of such photoreactions. Without specific experimental data, the precise light-induced transformations of the pyridine nucleus in this compound remain a matter of speculation based on established photochemical principles.

Redox Chemistry and Electrochemical Synthesis Pathways

The electrochemical behavior of this compound is expected to be influenced by both the pyridine ring and the acetyl group, which are the primary redox-active sites. The reduction of the acetyl group is a common electrochemical process for aromatic ketones.

Studies on the electrochemical reduction of 2-acetylpyridine semicarbazone, a derivative of 2-acetylpyridine, using cyclic voltammetry have shown a single irreversible reduction wave. sphinxsai.com This reduction is attributed to the semicarbazone moiety and is found to be a diffusion-controlled process. sphinxsai.com The study also highlighted that the reduction is more facile in acidic media, indicating the involvement of protons in the electrode reaction. sphinxsai.com The peak potential for the reduction was observed to shift to more negative values with an increase in pH. sphinxsai.com

These findings suggest that the acetyl group in this compound would likely undergo a similar irreversible reduction at a carbon electrode. The isopropyl group, being an electron-donating group, might slightly influence the reduction potential compared to unsubstituted 2-acetylpyridine.

The electrochemical data for the reduction of 2-acetylpyridine semicarbazone at a glassy carbon electrode is summarized in the table below. While this data is for a derivative, it provides a valuable model for understanding the potential electrochemical behavior of the parent ketone.

Table 1: Cyclic Voltammetric Data for the Reduction of 2-Acetylpyridine Semicarbazone

| pH | Scan Rate (mV/s) | Peak Potential (Epc) (mV) |

|---|---|---|

| 5 | 100 | -850 |

| 7 | 100 | -950 |

| 9 | 100 | -1050 |

Data derived from a study on 2-acetylpyridine semicarbazone. sphinxsai.com

Electrochemical synthesis pathways involving this compound could potentially target the reduction of the carbonyl group to form the corresponding alcohol, 1-(6-isopropylpyridin-2-yl)ethanol. This transformation is a common objective in the electrosynthesis of fine chemicals, offering a potentially greener alternative to chemical reducing agents. Furthermore, controlled-potential electrolysis could be explored for the selective reduction of the pyridine ring, although this would likely require more negative potentials and specific catalytic conditions. The oxidation of the molecule would likely be more difficult due to the presence of the electron-withdrawing acetyl group and the relatively stable aromatic pyridine ring.

Potential Utility and Applications of 1 6 Isopropylpyridin 2 Yl Ethanone in Advanced Chemical Disciplines

Potential Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the acetyl group in 1-(6-isopropylpyridin-2-yl)ethanone give it the characteristics of a potential bidentate ligand. This structure could chelate to a metal ion, forming a stable complex that might exhibit catalytic activity. The isopropyl group, being sterically bulky, could influence the coordination geometry around the metal center and, consequently, the selectivity of the catalyzed reaction.

Hypothetical Design and Synthesis of Metal Complexes

The synthesis of metal complexes with this compound would likely involve reacting the compound with a suitable metal salt (e.g., of palladium, iron, cobalt, or nickel) in an appropriate solvent. The resulting complexes could feature various coordination geometries depending on the metal, its oxidation state, and the reaction conditions. For example, iron(II) complexes with related pyridine-oxime ligands have been shown to adopt distorted octahedral geometries.

Prospective Evaluation of Catalytic Activity

Were such complexes synthesized, they could be evaluated as catalysts in a range of organic transformations. For instance, palladium complexes are renowned for their efficacy in cross-coupling reactions, while iron and ruthenium complexes are often explored for hydrogenation reactions. Research on other pyridine-imine and pyridine-oxime ligands shows that their metal complexes can be highly active catalysts for processes like ethylene (B1197577) oligomerization and isoprene (B109036) polymerization. The performance of a hypothetical this compound-metal catalyst would depend on factors like catalyst stability, substrate scope, and turnover number, none of which are documented for this specific ligand.

Speculative Stereoselective Catalysis through Chiral Derivatization

To achieve stereoselective catalysis, a chiral version of the ligand would be necessary. This could theoretically be accomplished by introducing a chiral center, for example, by asymmetrically reducing the ketone to a chiral alcohol. Such a chiral ligand could then be used to synthesize enantiomerically pure metal catalysts. These catalysts could potentially be applied in asymmetric reactions where controlling the three-dimensional arrangement of atoms in the product is crucial. The synthesis of chiral bipyridine-diol ligands has been shown to be effective for creating catalysts for asymmetric reactions, highlighting a possible, though unexplored, path for derivatives of this compound.

Theoretical Application as a Precursor for Novel Functional Materials

The structure of this compound also suggests its potential use as a building block for creating larger, functional materials like polymers or porous frameworks.

Possible Monomer in Polymer Synthesis

The acetyl group of the molecule offers a reactive site that could be used for polymerization. For example, it could potentially undergo condensation reactions to form polyimines or be a component in the synthesis of polyketones. Vinyl ketones are a class of monomers that can undergo polymerization to form polymers with interesting properties, suggesting that derivatives of this compound could be modified to act as monomers. However, no polymers specifically incorporating this compound have been reported.

Conceptual Building Block for Metal-Organic or Covalent Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. A molecule like this compound could be functionalized, for instance by adding another coordination site, to serve as an organic linker in the synthesis of MOFs. The properties of the resulting framework, such as pore size and chemical environment, would be dictated by the geometry of the linker. Zirconium-based MOFs, for example, have been constructed using various organic ligands to create materials with applications in gas capture. While this demonstrates the principle, the use of this compound in this context remains a theoretical possibility.

Component in Supramolecular Assembly and Self-Assembled Systems

The structure of this compound makes it a promising candidate as a ligand in supramolecular chemistry. The 2-acetylpyridine (B122185) moiety is a well-known bidentate chelating unit, capable of coordinating to a single metal center through the pyridine nitrogen and the acetyl oxygen atoms. This interaction is fundamental to the construction of larger, ordered supramolecular structures. researchgate.netchimia.ch

The coordination of such pyridine-type ligands with metal ions is a primary strategy for the self-assembly of complex architectures, including metallomacrocycles and coordination polymers. researchgate.netpsu.eduacs.org For instance, related bis(acetyl)pyridine compounds are used as building blocks for polypyridine bridging ligands, which, upon complexation with transition metals, can form mono- or multi-stranded helical structures known as helicates. mdpi.com The isopropyl group at the 6-position of the pyridine ring in this compound would introduce specific steric bulk, influencing the geometry and stability of the resulting metal complexes. This could be exploited to direct the assembly towards specific, desired architectures over others.

The interaction of this compound with various metal ions could lead to the formation of discrete assemblies with defined stoichiometries (e.g., M2L2, M3L2, M4L4), a common feature in metal-directed self-assembly. psu.edu The nature of the final architecture is highly dependent on the coordination preference of the metal ion and the geometric constraints of the ligand.

Table 1: Potential Supramolecular Architectures with this compound

| Metal Ion Geometry | Potential Assembly | Rationale |

| Square Planar (e.g., Pd(II), Pt(II)) | M2L2 or M4L4 Macrocycles | The ~90° bite angle of the ligand could favor the formation of dimeric or tetrameric macrocyclic structures. researchgate.netpsu.edu |

| Tetrahedral (e.g., Cu(I), Ag(I)) | Helicates, Cages | Tetrahedral coordination can lead to the formation of double- or triple-stranded helical complexes or cage-like structures. |

| Octahedral (e.g., Fe(II), Ru(II)) | M2L3, M4L6 Complexes | Octahedral metal centers can template the assembly of more complex three-dimensional structures. nih.gov |

Intermediate in the Synthesis of Complex Organic Molecules

The combination of a reactive ketone functionality and a versatile pyridine core makes this compound a valuable synthetic intermediate. Pyridine and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and natural products. nih.govpharmaguideline.comnih.gov

Strategic Use in Total Synthesis of Natural Products

In the realm of total synthesis, the introduction of substituted pyridine rings is a common challenge. Compounds like this compound can serve as a pre-functionalized building block, streamlining synthetic routes. The acetyl group can be readily transformed into a variety of other functional groups or used as a handle for carbon-carbon bond formation. For example, it can undergo reduction to an alcohol, conversion to an amine via reductive amination, or serve as a nucleophile in its enolate form. The pyridine ring itself can be modified through various reactions, although its electron-deficient nature directs substitution patterns. pharmaguideline.com The synthesis of complex natural products often relies on the strategic coupling of elaborate fragments, and this compound could provide the core of a key fragment.

Synthesis of Advanced Pharmaceutical Intermediates (Pre-Lead Optimization)

The pyridine scaffold is a key component in a vast number of approved drugs. nih.gov Notably, pyridinyl ethanone (B97240) structures are key intermediates in the synthesis of important pharmaceuticals. A prominent example is the synthesis of Etoricoxib, a selective COX-2 inhibitor, which proceeds through the α-arylation of an acetylpicoline derivative. rsc.orgjustia.comrsc.org This highlights the industrial relevance of this class of compounds.

The compound this compound could be a precursor for a library of new chemical entities in drug discovery programs. The acetyl group allows for the facile attachment of various other molecular fragments, for instance, through reactions like the Willgerodt-Kindler reaction or by serving as an electrophilic partner in aldol (B89426) or Mannich reactions. The isopropyl group provides a lipophilic substituent that can be crucial for modulating the pharmacokinetic properties of a potential drug candidate.

Table 2: Potential Synthetic Transformations of this compound for Pharmaceutical Scaffolds

| Reaction Type | Reagents | Product Type | Potential Application |

| α-Arylation | Aryl Halide, Palladium Catalyst, Base | α-Aryl Pyridinyl Ketone | Synthesis of COX-2 inhibitor analogues. rsc.orgrsc.org |

| Aldol Condensation | Aldehyde/Ketone, Acid/Base | α,β-Unsaturated Ketone | Building block for heterocyclic synthesis (e.g., pyrimidines). |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Substituted Amine | Introduction of basic nitrogen centers for improved solubility/receptor binding. |

| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridinyl Ester | Access to pyridinyl carboxylic acid or alcohol derivatives. |

| Grignard Reaction | Organomagnesium Halide | Tertiary Alcohol | Creation of sterically hindered alcohol moieties. |

Development of Agro-chemical Precursors

Pyridine-based compounds are of immense importance in the agrochemical industry, functioning as herbicides, insecticides, and fungicides. nih.govresearchgate.netchempanda.com The development of new agrochemicals often involves the derivatization of key heterocyclic intermediates. researchgate.net this compound represents a viable starting point for the synthesis of novel pesticide candidates. The structural motifs present in this compound can be found in various active agrochemicals. The reactivity of the ketone allows for the construction of more complex side chains, which is a common strategy for optimizing the biological activity and spectrum of a lead compound. For example, condensation reactions of the acetyl group can lead to the formation of imines or hydrazones, which are themselves classes of biologically active molecules.

Chemosensors and Molecular Recognition

The field of molecular recognition relies on designing host molecules that can selectively bind to specific guest ions or molecules. nih.govacs.orgacs.org Pyridine-based ligands are frequently employed in the design of chemosensors due to the ability of the pyridine nitrogen to act as a hydrogen bond acceptor or a metal coordination site. nih.govrsc.orgresearchgate.net

Design of Receptors for Specific Ions or Small Molecules

This compound possesses the necessary features to act as a receptor or a building block for a more complex chemosensor. The 2-acetylpyridine unit can serve as a binding site for metal cations. researchgate.net Upon coordination, the electronic properties of the molecule would be perturbed, potentially leading to a change in its spectroscopic properties, such as a shift in the UV-visible absorption spectrum (colorimetric sensing) or a change in fluorescence intensity (fluorescent sensing). nih.govresearchgate.net

The isopropyl group could play a role in creating a specific binding pocket, potentially leading to selectivity for certain ions based on their size and geometry. By incorporating this ketone into a larger system, for example, by linking it to a fluorophore like anthracene (B1667546) or pyrene, a highly sensitive fluorescent chemosensor could be developed. The binding event at the acetylpyridine site would modulate the fluorescence output of the attached signaling unit. Such systems are designed to distinguish between different analytes in solution. mdpi.com

Table 3: Potential Analytes for Chemosensors Based on this compound

| Analyte Class | Proposed Interaction Mechanism | Potential Signaling Mechanism |

| Transition Metal Ions (e.g., Pb²⁺, Cu²⁺, Zn²⁺) | Chelation by the N,O-donor set of the acetylpyridine moiety. nih.govresearchgate.net | Changes in UV-Vis absorption (colorimetric) or fluorescence quenching/enhancement. |

| Anions | Indirectly, through a metal complex of the ligand acting as a Lewis acidic receptor. | Displacement of an indicator or modulation of the metal's spectroscopic properties. |

| Neutral Molecules (e.g., carbohydrates) | Hydrogen bonding if further functionalized with H-bond donor groups. nih.govacs.org | Changes in NMR chemical shifts or fluorescence of an appended reporter group. |

Based on a comprehensive review of available scientific literature, there is no specific research published on the fluorimetric or colorimetric sensing applications of the chemical compound this compound.

Therefore, an article detailing its use in these advanced chemical disciplines, including research findings and data tables as per the user's request, cannot be generated. The potential utility of this specific compound in fluorimetric or colorimetric sensing has not been explored or reported in peer-reviewed studies.

Advanced Analytical Methodologies for 1 6 Isopropylpyridin 2 Yl Ethanone Research

Chromatographic Separations and Advanced Detection

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and their intermediates. For 1-(6-isopropylpyridin-2-yl)ethanone, a multi-faceted approach involving High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) is essential for a thorough characterization.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

HPLC is a cornerstone for assessing the purity of non-volatile organic compounds. A systematic approach to HPLC method development for this compound ensures the separation of the main component from any process-related impurities or degradation products. americanpharmaceuticalreview.com

A typical HPLC method development strategy involves a two-step screening process. americanpharmaceuticalreview.com The initial step focuses on evaluating the effect of mobile phase pH on the separation. This is followed by a more detailed screening of different columns and chromatographic conditions to optimize the separation. americanpharmaceuticalreview.com For pyridine-containing compounds, which can exhibit a range of polarities, a reverse-phase HPLC method is often suitable. nih.govsielc.com

Key parameters for HPLC method development:

Column Selection: A C18 column is a common starting point for reverse-phase chromatography. americanpharmaceuticalreview.compensoft.net Columns with low silanol (B1196071) activity, such as Newcrom R1, can also be beneficial for analyzing pyridine (B92270) derivatives. sielc.com

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. americanpharmaceuticalreview.comnih.gov The pH of the aqueous phase is a critical parameter to optimize, as it affects the ionization state of the pyridine ring and any acidic or basic impurities. americanpharmaceuticalreview.com

Detection: A UV detector is commonly used, with the wavelength set to an absorbance maximum of the compound to ensure high sensitivity. For impurity profiling, a photodiode array (PDA) detector is invaluable as it provides spectral information for peak purity assessment. americanpharmaceuticalreview.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for a broad range of organic molecules. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the pyridine nitrogen. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reverse-phase HPLC. |

| Gradient | 5% to 95% B over 20 minutes | Allows for the elution of compounds with a wide range of polarities. americanpharmaceuticalreview.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. americanpharmaceuticalreview.com |

| Detection | PDA at 270 nm | Allows for monitoring of the analyte and assessment of peak purity. |

| Injection Volume | 5 µL | A typical volume for analytical injections. |

This table presents a hypothetical but representative set of starting conditions for HPLC method development. Actual conditions would require empirical optimization.

Gas Chromatography (GC) Optimization for Volatile Derivatives

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC can be optimized for the analysis of any volatile impurities or for the analysis of the compound after derivatization to increase its volatility. nih.gov

Optimization of a GC method involves the careful selection of the column, temperature program, and injection technique. For pyridine derivatives, a non-polar or medium-polarity column is often effective. nih.gov

Key parameters for GC optimization:

Column: A fused silica (B1680970) capillary column with a stationary phase like 5% phenyl-methylpolysiloxane is a versatile choice for a wide range of compounds.

Injector and Detector Temperature: These are typically set high enough to ensure rapid volatilization of the sample and prevent condensation.

Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points.

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

Derivatization: For non-volatile compounds, derivatization can be employed to make them suitable for GC analysis. nih.gov

Pyrolysis-GC/MS is another advanced technique that can be used to characterize the compound by analyzing the fragments produced upon pyrolysis. researchgate.net

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations (if chiral derivatives are synthesized)

Should chiral derivatives of this compound be synthesized, Supercritical Fluid Chromatography (SFC) emerges as a superior technique for their enantiomeric separation. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This technique offers several advantages over traditional normal-phase HPLC, including faster separations, reduced solvent consumption, and lower environmental impact. selvita.comchromatographyonline.comyoutube.com

The key to successful enantiomeric separation in SFC lies in the selection of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have shown broad applicability for a diverse range of chiral compounds. chromatographyonline.comnih.govnih.gov

Table 2: Representative SFC Method Parameters for Chiral Separation

| Parameter | Condition | Rationale |

| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | A common and effective CSP for a wide variety of chiral separations. researchgate.net |

| Mobile Phase | CO2 / Methanol (B129727) (gradient or isocratic) | Methanol is a common organic modifier used to adjust the mobile phase strength. chromatographyonline.com |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase. youtube.com |

| Backpressure | 150 bar | Maintains the CO2 in a supercritical state. researchgate.net |

| Column Temperature | 40 °C | Influences the efficiency and selectivity of the separation. researchgate.net |

| Detection | UV and/or Mass Spectrometry (MS) | UV for quantification and MS for confirmation of identity. researchgate.net |

This table provides an example of typical SFC conditions. The optimal conditions, including the choice of co-solvent and its concentration, must be determined experimentally. nih.gov

Coupling with High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling

Coupling chromatographic techniques, particularly HPLC and SFC, with High-Resolution Mass Spectrometry (HRMS) provides an exceptionally powerful tool for impurity profiling. nih.govsciex.com HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, offer high mass accuracy and resolution, enabling the determination of the elemental composition of unknown impurities. nih.gov

This capability is crucial for identifying process-related impurities and degradation products, even at very low levels. sciex.com The workflow for impurity profiling using LC-HRMS typically involves:

Data Acquisition: Acquiring full-scan HRMS data to detect all ionizable compounds in the sample. sciex.com

Impurity Detection: Using sophisticated software to identify peaks that are not the main component.

Elemental Composition Determination: Calculating the elemental formula of the impurities based on their accurate mass.

Structural Elucidation: Using tandem mass spectrometry (MS/MS) to fragment the impurity ions and obtain structural information.

Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

While basic spectroscopic techniques like ¹H and ¹³C NMR are essential for initial identification, more advanced methods are required for unambiguous structural assignment and for studying dynamic processes.

Multinuclear NMR (¹H, ¹³C, ¹⁵N) for Complex Structural Assignments and Dynamic Processes

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. omicsonline.org For this compound, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments can provide a wealth of information.

¹H NMR: Provides information on the number and connectivity of protons in the molecule. For this compound, this would include signals for the isopropyl group protons, the acetyl methyl protons, and the protons on the pyridine ring. researchgate.netscielo.br

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The spectrum would show distinct signals for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the isopropyl and acetyl groups. researchgate.netscielo.br

¹⁵N NMR: Although less sensitive, ¹⁵N NMR can be very informative for nitrogen-containing compounds like pyridines. The chemical shift of the pyridine nitrogen is sensitive to substitution and electronic effects within the ring. nih.gov Isotopic labeling with ¹⁵N can enhance the signal and facilitate these studies. nih.gov

Two-dimensional (2D) NMR experiments are indispensable for assigning complex spectra and establishing through-bond and through-space correlations:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons, which is important for determining the three-dimensional structure and conformation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Acetyl -CH₃ | ~2.6 | ~25 |

| Acetyl C=O | - | ~200 |

| Isopropyl -CH | ~3.1 (septet) | ~38 |

| Isopropyl -CH₃ | ~1.3 (doublet) | ~23 |

| Pyridine H-3 | ~7.8 (d) | ~122 |

| Pyridine H-4 | ~7.7 (t) | ~137 |

| Pyridine H-5 | ~7.4 (d) | ~119 |

| Pyridine C-2 | - | ~154 |

| Pyridine C-6 | - | ~162 |

Note: These are predicted values and may differ from experimental values. The exact chemical shifts and coupling constants would be determined from the actual spectra. Data for similar structures like 2-acetylpyridine (B122185) and isopropylpyridine can provide a basis for these predictions. nih.govspectrabase.comchemicalbook.com

By employing this suite of advanced analytical methodologies, a comprehensive and scientifically rigorous understanding of the chemical properties and purity of this compound can be achieved.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the covalent framework and spatial proximity of atoms within a molecule. For this compound, a suite of 2D NMR experiments would be utilized to confirm its structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak would be expected between the methine proton of the isopropyl group and the methyl protons of the same group. Similarly, couplings between the aromatic protons on the pyridine ring would establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. spectrabase.comnih.gov This experiment would definitively link each proton signal to its attached carbon. For example, the signal for the carbonyl carbon would show no correlation, while the methyl protons of the acetyl group would show a cross-peak to their corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include cross-peaks between the acetyl methyl protons and the carbonyl carbon, as well as between the isopropyl methine proton and the C6 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine spatial proximity between protons, which is vital for understanding the molecule's preferred conformation and stereochemistry. nih.gov For example, NOESY could reveal through-space interactions between the acetyl methyl protons and the proton at the C3 position of the pyridine ring, providing insights into the orientation of the acetyl group relative to the ring.

Illustrative 2D NMR Data for this compound

| Experiment | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | Pyridine H3 ↔ Pyridine H4 ↔ Pyridine H5 | Connectivity of aromatic protons |

| Isopropyl CH ↔ Isopropyl CH₃ | Connectivity within the isopropyl group | |

| HSQC | Acetyl CH₃ ↔ Acetyl C | Direct C-H bond confirmation |

| Pyridine H's ↔ Pyridine C's | Assignment of pyridine ring signals | |

| HMBC | Acetyl CH₃ ↔ Acetyl C=O | Connectivity of the acetyl group |

| Isopropyl CH ↔ Pyridine C6 | Attachment of isopropyl group to the ring | |

| NOESY | Acetyl CH₃ ↔ Pyridine H3 | Conformational preference of the acetyl group |

Advanced IR/Raman Spectroscopy for Conformational Studies and Hydrogen Bonding